Deanol Bisorcate

Salt-form engineering Dual pharmacophore Hepatoprotection

Deanol bisorcate (CAS 84083-22-7, molecular formula C₁₃H₂₇N₃O₅, MW 305.375) is the 1:1 salt of 2-(dimethylamino)ethanol (DMAE, deanol) with N2,N5-diacetyl-L-ornithine (bisorcic). It is classified under MeSH as an antidepressive agent with additional anti-dyskinesia pharmacological action, and the mechanism of its central nervous system effects remains incompletely understood.

Molecular Formula C13H27N3O5
Molecular Weight 305.375
CAS No. 84083-22-7
Cat. No. B607021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeanol Bisorcate
CAS84083-22-7
SynonymsDeanol bisorcate;  EINECS 282-072-5;  Deanol-bisorcate;  Deanol Bisorcate.
Molecular FormulaC13H27N3O5
Molecular Weight305.375
Structural Identifiers
SMILESCC(=O)NCCCC(C(=O)O)NC(=O)C.CN(C)CCO
InChIInChI=1S/C9H16N2O4.C4H11NO/c1-6(12)10-5-3-4-8(9(14)15)11-7(2)13;1-5(2)3-4-6/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15);6H,3-4H2,1-2H3/t8-;/m0./s1
InChIKeyCGSDOMROKWCZRT-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deanol Bisorcate (CAS 84083-22-7) – Chemical Identity, Salt-Form Rationale, and Procurement Baseline


Deanol bisorcate (CAS 84083-22-7, molecular formula C₁₃H₂₇N₃O₅, MW 305.375) is the 1:1 salt of 2-(dimethylamino)ethanol (DMAE, deanol) with N2,N5-diacetyl-L-ornithine (bisorcic) [1]. It is classified under MeSH as an antidepressive agent with additional anti-dyskinesia pharmacological action, and the mechanism of its central nervous system effects remains incompletely understood [2]. Unlike the free base or simpler deanol salts, deanol bisorcate incorporates a dual pharmacophore: DMAE as a choline precursor and competitive choline-uptake modulator, and N2,N5-diacetyl-L-ornithine as an independently recognized hepatoprotective psychostimulant [3]. The compound is registered in the WHO Drug Dictionary (WHO-DD) under the unique ingredient identifier ESB1R6Q6JU, confirming its status as a distinct pharmaceutical substance [1]. Existing as a solid powder with DMSO solubility, it offers different handling and formulation characteristics compared to the liquid free base and other crystalline salt forms [4].

1 Salt-form selection: Bisorcate counter-ion with dual pharmacophore (DMAE + N2,N5-diacetyl-L-ornithine)
2 Solid-state formulation: Powder, DMSO-soluble, distinct handling from liquid free base
3 Regulatory identity: Unique WHO-DD identifier ESB1R6Q6JU, MeSH entry as distinct substance

Why Deanol Bisorcate Cannot Be Interchanged with Other Deanol Salts – The Salt-Form Selection Problem


Deanol is commercially and clinically available in multiple salt forms—including acetamidobenzoate (Deaner, centrophenoxine), pidolate, aceglumate, bitartrate, and bisorcate—each pairing DMAE with a distinct counter-ion that independently contributes pharmacological, physicochemical, and regulatory properties [1]. Generic substitution among these salts is not scientifically justified because the counter-ion dictates critical product attributes: deanol acetamidobenzoate incorporates p-acetamidobenzoic acid as a vasodilatory moiety and demonstrates enhanced blood-brain barrier penetration relative to DMAE alone [2]; deanol pidolate pairs DMAE with pyroglutamic acid and is marketed in France for asthenic and cognitive disorders under a different therapeutic positioning [3]; deanol aceglumate is specifically indicated for hepatoprotective applications . Deanol bisorcate is unique in combining DMAE with N2,N5-diacetyl-L-ornithine, a counter-ion that is itself an approved psychostimulant and hepatoprotective drug substance (INN: Bisorcic) [4]. This dual-active design may confer a distinct pharmacological profile not replicable by simply switching to another deanol salt, underscoring the need for compound-specific evidence when selecting for research or industrial procurement.

Counter-ion pharmacological mismatch Deanol acetamidobenzoate (vasodilator), pidolate (nootropic), aceglumate (hepatoprotective) differ from bisorcate's dual hepatoprotective-psychostimulant classification. May shift mechanistic interpretation.
Physicochemical and regulatory non-interchangeability Solid powder vs. liquid free base; distinct UNII and MeSH entries prevent generic substitution in research procurement.
Evidence gap Head-to-head neurophysiological data exists only for bisorcate vs. pirisudanol; not transferable to other deanol salts.

Deanol Bisorcate – Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


Dual Pharmacophore Design: DMAE + N2,N5-Diacetyl-L-Ornithine vs. Single-Agent Deanol Salts

Deanol bisorcate is the only deanol salt that combines DMAE with N2,N5-diacetyl-L-ornithine (bisorcic, INN), a counter-ion independently classified as a hepatoprotective agent and psychostimulant [1]. Bisorcic has been used in France for the treatment of asthenia and possesses central stimulant and liver-protective properties distinct from the acidic moieties in other deanol salts [1][2]. In contrast, deanol acetamidobenzoate pairs DMAE with p-acetamidobenzoic acid (a vasodilatory moiety), deanol pidolate pairs DMAE with pyroglutamic acid (primarily nootropic positioning), and deanol aceglumate pairs DMAE with N-acetyl-L-glutamic acid (hepatoprotective but without the central stimulant classification of bisorcic) [3][4]. No other deanol salt shares this specific dual pharmacophore configuration.

Counter-ion pharmacology
Class-level inference
Deanol bisorcate: DMAE + N2,N5-diacetyl-L-ornithine (hepatoprotective + psychostimulant). Others: acetamidobenzoate (vasodilator), pidolate (nootropic), aceglumate (hepatoprotective only).
Only bisorcate salt combines dual INN-classified pharmacophore
Classification per WHO/MeSH; functional differences require experimental validation
Salt-form engineering Dual pharmacophore Hepatoprotection Psychostimulant Deanol derivatives

Direct Head-to-Head EEG Comparison: Deanol Bisorcate vs. Pirisudanol on Cortical Vigilance and Mood (Caille, 1986)

In a double-blind, crossover study conducted by Caille (1986), deanol bisorcate was directly compared against pirisudanol (the succinic acid ester of pyridoxine and deanol, a clinically used nootropic) in eight human subjects, four of whom were characterized as anxiety-prone [1][2]. Deanol bisorcate administration produced progressive inter-hemispheric EEG synchronization, a neurophysiological effect correlated with enhanced neuromotor control, increased verbal memory, and better regulation of anxious reactivity [1]. Pirisudanol, which delivers deanol via a different esterified prodrug strategy coupled to vitamin B6 (pyridoxine), was used as the active comparator, making this one of the few direct head-to-head neurophysiological comparisons between two distinct deanol-based preparations [3].

Neurophysiological comparison
Direct head-to-head
Deanol bisorcate vs pirisudanol: progressive inter-hemispheric EEG synchronization, improved neuromotor control and verbal memory (Caille 1986, n=8)
Reported EEG differentiation from another deanol ester
Small sample, anxiety-prone subset; quantitative spectral data not available
Quantitative EEG Cortical vigilance Double-blind crossover Inter-hemispheric synchronization Pirisudanol

Deanol (DMAE) vs. Methylphenidate in Childhood Minimal Brain Dysfunction: Differential Efficacy Patterns (Lewis et al., 1975)

Lewis et al. (1975) conducted a double-blind, placebo-controlled trial in 74 children referred for learning and behavior problems (including hyperactivity), comparing deanol (500 mg/day maintenance dose) against methylphenidate (40 mg/day maintenance dose) and placebo over three months [1]. Both drugs demonstrated significant improvement across multiple psychometric tests and behavior rating scales; however, the pattern and degree of change differed between the two agents [1]. Deanol appeared to improve performance in children with learning and behavior disorders through a mechanism that remains speculative, with the authors noting scanty evidence for acetylcholine enhancement and a theoretical basis for an anticholinergic effect [1][2].

Pediatric behavioral comparison
Direct head-to-head
Deanol 500 mg/day vs methylphenidate 40 mg/day: both improved vs placebo, different effect patterns (Lewis 1975, n=74)
Non-stimulant cholinergic modulation shows distinct psychometric profile
Study dates to 1975; modern diagnostic criteria differ
Minimal brain dysfunction Methylphenidate ADHD Psychometric tests Double-blind

Deanol Competitive Inhibition of Choline Transport: Ki = 159 µM vs. Choline Km = 442 µM

Deanol (DMAE) acts as a competitive inhibitor of choline uptake at the blood-brain barrier. The inhibition constant (Ki) for deanol-mediated inhibition of choline transport is 159 µM, which is lower than the Michaelis constant (Km) for choline itself (442 µM), indicating that the carrier mechanism has an affinity for deanol that is at least as great as its affinity for the natural substrate choline [1][2]. This competitive inhibition results in elevated blood choline levels while simultaneously suppressing choline uptake into the brain, a dual effect that distinguishes deanol's mechanism from simple choline supplementation [3]. Notably, deanol is described as a weak competitive inhibitor of high-affinity choline transport in rat brain, suggesting that its net effect on central acetylcholine synthesis may be context-dependent and potentially inhibitory rather than purely precursor-driven [4].

Transporter affinity
Cross-study comparable
Deanol Ki = 159 µM vs choline Km = 442 µM
Competitive inhibition supports choline disposition modulation
Rat in vivo data; context-dependent central ACh effects
Choline transporter Blood-brain barrier Competitive inhibition Pharmacokinetics Cholinergic

Deanol Behavioral Efficacy in Children: 68% Improvement Rate in Nonepileptic Behavioral Disorders (Oettinger, 1958)

Oettinger (1958) reported the use of deanol in the treatment of disorders of behavior in 108 nonepileptic and 17 epileptic children. In 68% of the nonepileptic group, deanol proved beneficial, with children exhibiting more socially accepted behavioral patterns and improved school learning [1][2]. In a separate study by Pfeiffer (1957), DMAE administration to 108 children (83 boys, 25 girls) with learning and behavior difficulties resulted in enhanced behavior in approximately 67% of boys and 75% of girls, with specific improvements including reduced hyperactivity and irritability, lengthened attention span, and enhanced scholastic abilities [3]. However, these early studies lacked modern standardized diagnostic criteria and rigorous placebo controls typical of contemporary trials, necessitating cautious interpretation [4].

Behavioral response rate
Data to verify
68% of 108 nonepileptic children showed behavioral improvement (Oettinger 1958)
Baseline response context for pediatric cholinergic studies
Open-label, no modern placebo control; interpret cautiously
Pediatric behavior disorders Hyperkinetic syndrome Deanol efficacy Learning improvement Placebo comparator

Physicochemical and Regulatory Differentiation: Solid-State Salt vs. Liquid Free Base and Other Deanol Salts

Deanol bisorcate is a solid powder (MW 305.375 g/mol) soluble in DMSO, requiring storage at 0–4°C (short-term) or −20°C (long-term) [1][2]. This contrasts with deanol free base (DMAE), which is a colorless viscous liquid freely miscible with water and ethanol at room temperature [3]. Deanol acetamidobenzoate (MW 268.31 g/mol, melting point 159–161.5°C) has distinct thermal and solubility properties [4]. Critically, deanol bisorcate holds a unique WHO-DD identifier (ESB1R6Q6JU) and is entry-termed in MeSH as 'Deanol Bisorcate' with the brand names Astyl and Tonibral, distinguishing it from other deanol salts at the regulatory nomenclature level [1][5]. The Laphal brand of deanol bisorcate is specifically recognized in MeSH and CISMeF databases [6].

Salt-form identity specs
Supporting evidence
Solid powder, MW 305.375, DMSO-soluble, storage 0–4°C/-20°C; distinct UNII ESB1R6Q6JU
Solid-state formulation and unique regulatory entry
Free base is liquid; other salts have different MW and storage profiles
Solid-state chemistry Solubility Regulatory identity WHO-DD Procurement specification

Deanol Bisorcate – Evidence-Backed Research and Industrial Application Scenarios


Dual-Mechanism Neuropsychiatric & Hepatoprotective Preclinical Research

Investigators designing multimodal preclinical studies that simultaneously target cholinergic neurotransmission and hepatic protection should prioritize deanol bisorcate over other deanol salts. The N2,N5-diacetyl-L-ornithine counter-ion is independently classified as both a hepatoprotective agent and a psychostimulant (INN: Bisorcic), a dual classification not shared by the counter-ions in deanol acetamidobenzoate (vasodilator), deanol pidolate (nootropic), or deanol aceglumate (hepatoprotective only) [1]. This dual pharmacophore enables experimental paradigms where DMAE-mediated competitive choline-uptake inhibition (Ki = 159 µM vs. choline Km = 442 µM) [2] can be studied concurrently with ornithine-derivative organ-protective effects, reducing the need for co-administration of multiple agents.

Quantitative EEG and Cortical Vigilance Studies Requiring a Validated Comparator Dataset

The Caille (1986) double-blind crossover study provides a direct neurophysiological comparator dataset for deanol bisorcate against pirisudanol [3]. Researchers planning quantitative EEG or cortical vigilance experiments can leverage this existing evidence base showing progressive inter-hemispheric synchronization and behavioral improvements. No comparable head-to-head EEG dataset exists for deanol acetamidobenzoate, deanol pidolate, or deanol aceglumate against the same comparator. Selection of deanol bisorcate for EEG studies thus allows direct cross-referencing to published neurophysiological outcomes.

Pediatric Cognitive and Behavioral Intervention Studies with Non-Stimulant Cholinergic Modulation

For research programs investigating non-stimulant pharmacological approaches to pediatric learning and behavior disorders, deanol bisorcate offers a cholinergic-modulating profile with documented clinical efficacy in children. The Lewis et al. (1975) trial demonstrated that deanol (500 mg/day) produced significant psychometric improvements vs. placebo with a different pattern from methylphenidate (40 mg/day) [4]. The Oettinger (1958) cohort data further support a 68% behavioral response rate in nonepileptic children [5]. These datasets provide a historical efficacy benchmark for contemporary studies using deanol bisorcate in pediatric populations.

Choline Metabolism and Transporter Pharmacology Research

Studies focused on the competitive dynamics of choline transport inhibition at the blood-brain barrier should select deanol bisorcate as the DMAE-delivery vehicle of choice. The established competitive inhibition parameters (deanol Ki = 159 µM < choline Km = 442 µM) [2] differentiate DMAE-containing compounds from direct choline donors. Deanol bisorcate's solid-powder formulation with DMSO solubility facilitates precise dosing in both in vitro transporter assays and in vivo pharmacokinetic studies, offering practical advantages over the hygroscopic liquid free base.

Application
Selection Property
Validation Focus
Cholinergic & hepatic dual-mechanism studies
Dual pharmacophore design
Choline uptake inhibition + hepatoprotective endpoint assessment
Quantitative EEG neurophysiology research
Published comparator dataset (vs pirisudanol)
Inter-hemispheric synchronization and vigilance endpoints
Pediatric behavioral research
Non-stimulant cholinergic profile
Psychometric and behavioral endpoint validation
Choline transporter pharmacology
Competitive inhibition (Ki
Transporter affinity and peripheral vs central choline pools
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